

Spectroscopic Profile of 3-Methyldiphenylamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Methyldiphenylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methyldiphenylamine** (also known as N-phenyl-m-toluidine), a significant intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering essential data for compound identification, structural elucidation, and quality control.

Spectroscopic Data

The spectroscopic data for **3-Methyldiphenylamine** is summarized in the tables below. This information is critical for the verification and characterization of the compound.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

Table 1: ^1H NMR Spectroscopic Data for **3-Methyldiphenylamine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.25 - 7.05	m	5H	Aromatic protons (unsubstituted phenyl ring)
~7.00 - 6.70	m	4H	Aromatic protons (m-tolyl ring)
~5.7 (broad)	s	1H	N-H proton
2.32	s	3H	-CH ₃ protons

Note: The ¹H NMR spectrum is complex due to the overlapping signals of the aromatic protons. The broadness of the N-H signal is characteristic and can be influenced by solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for **3-Methyldiphenylamine** (Predicted)

Chemical Shift (δ , ppm)	Assignment
~143.5	C (quaternary, C-N of m-tolyl ring)
~142.8	C (quaternary, C-N of phenyl ring)
~139.0	C (quaternary, C-CH ₃ of m-tolyl ring)
~129.2	CH (aromatic)
~121.5	CH (aromatic)
~120.8	CH (aromatic)
~118.0	CH (aromatic)
~117.5	CH (aromatic)
21.5	-CH ₃

Note: Experimental ¹³C NMR data for **3-Methyldiphenylamine** is not readily available in public databases. The chemical shifts presented are predicted based on the analysis of similar

diphenylamine derivatives and typical chemical shift ranges for substituted aromatic compounds. Actual experimental values may vary slightly.

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopy Data for **3-Methyldiphenylamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium, Sharp	N-H Stretch
~3100 - 3000	Medium	Aromatic C-H Stretch
~2920	Weak	Aliphatic C-H Stretch (-CH ₃)
~1600, ~1500	Strong	Aromatic C=C Ring Stretching
~1315	Strong	C-N Stretch
~750, ~690	Strong	Aromatic C-H Out-of-Plane Bending

Note: The presence of a sharp N-H stretch around 3400 cm⁻¹ is characteristic of a secondary amine. The strong absorptions in the 1600-1500 cm⁻¹ region are typical for aromatic rings.

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

Table 4: Mass Spectrometry Data for **3-Methyldiphenylamine** (Electron Ionization)

m/z	Relative Intensity	Assignment
183	High	$[M]^+$ (Molecular Ion)
182	Medium	$[M-H]^+$
168	Medium	$[M-CH_3]^+$
91	High	$[C_7H_7]^+$ (Tropylium ion)
77	Medium	$[C_6H_5]^+$ (Phenyl ion)

Note: The fragmentation pattern is consistent with the structure of **3-Methyldiphenylamine**, showing the loss of a hydrogen atom, a methyl group, and cleavage to form stable aromatic fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **3-Methyldiphenylamine**.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **3-Methyldiphenylamine** is dissolved in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$). A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- 1H NMR Acquisition:
 - Instrument: 400 MHz (or higher) NMR spectrometer.
 - Parameters: A standard proton spectrum is acquired with a spectral width of approximately -2 to 12 ppm. A pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds are typically used. 16 to 64 scans are generally sufficient to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:

- Instrument: 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.
- Parameters: A proton-decoupled carbon spectrum is acquired with a spectral width of 0 to 220 ppm. A pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds are used. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

2.2. Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: As **3-Methyldiphenylamine** is a liquid at room temperature, a thin film of the sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - KBr Pellet (for solid samples): If the sample were a solid, a small amount would be ground with dry KBr powder and pressed into a transparent disk.
- Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) spectrometer.
 - Parameters: The spectrum is recorded in the range of 4000 to 400 cm^{-1} . Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

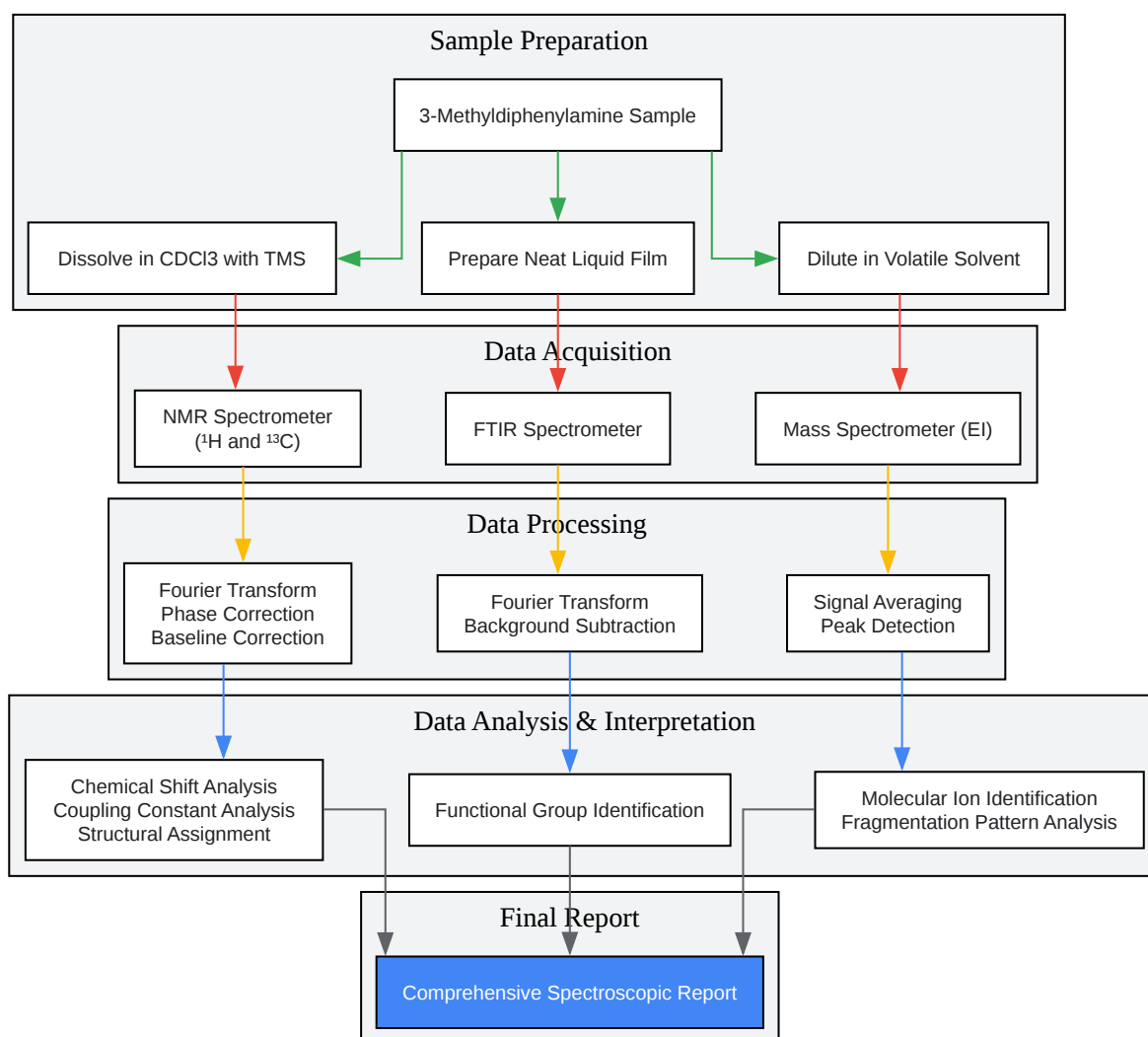
2.3. Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **3-Methyldiphenylamine** is prepared in a volatile organic solvent such as methanol or acetonitrile.
- Acquisition:
 - Instrument: Mass spectrometer with an Electron Ionization (EI) source.
 - Parameters: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a

beam of electrons (typically 70 eV). The mass spectrum is acquired over a mass-to-charge (m/z) range of approximately 50 to 300.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Methyldiphenylamine**.



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Caption: General workflow for the spectroscopic analysis of **3-Methyldiphenylamine**.

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